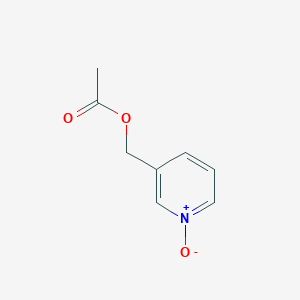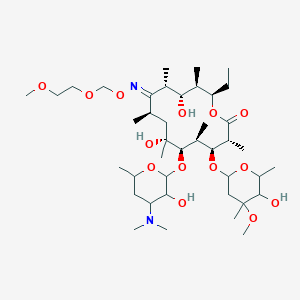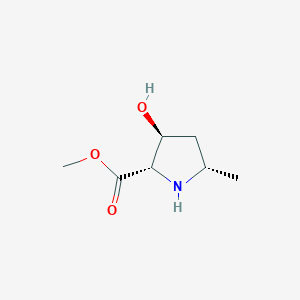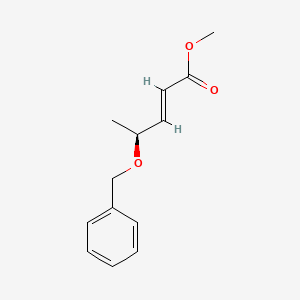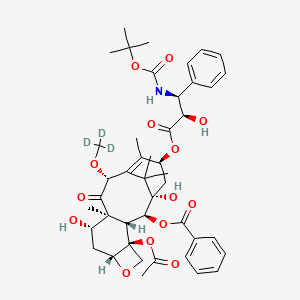![molecular formula C₃₄H₄₅FN₄O₁₃P₂ B1142257 propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate CAS No. 1337482-17-3](/img/structure/B1142257.png)
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₄₅FN₄O₁₃P₂ and its molecular weight is 798.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sorption and Environmental Impact
Sorption of Phenoxy Herbicides Phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) demonstrate sorption behavior influenced by soil parameters such as pH, organic carbon content, and iron oxides. This research suggests soil organic matter and iron oxides as significant sorbents for these herbicides, although data on certain parameters like Oxalate Fe and DCB Fe are often lacking, which hinders a comprehensive understanding of their sorption dynamics (Werner, Garratt, & Pigott, 2012).
Neuropharmacology
ER to Synapse Trafficking of NMDA Receptors The review focuses on the molecular mechanisms of NMDA receptors, which are vital for excitatory neurotransmission in the mammalian central nervous system. It highlights the biosynthesis, transport post-ER release, and synaptic integration of NMDA receptors, with implications for understanding psychiatric and neurological diseases (Horak, Petralia, Kaniaková, & Sans, 2014).
Amyloid Imaging in Neurological Disorders
Progress in Amyloid Imaging Ligands This research reviews the development of amyloid imaging ligands like [18F]FDDNP and 11C-PIB for in vivo measurement in Alzheimer's disease patients' brains. The technique's potential in early disease detection and its application in evaluating new antiamyloid therapies are discussed (Nordberg, 2007).
Chemical Analysis and Drug Interactions
Chemical Inhibitors of Cytochrome P450 Isoforms The paper reviews the potency and selectivity of chemical inhibitors of major human hepatic Cytochrome P450 isoforms, vital for predicting drug–drug interactions due to metabolism-based interactions. The study highlights the most selective inhibitors for various CYP isoforms (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Toxicology
Environmental Organotin Toxicity in Mammals This review encapsulates the mechanisms of toxicity of organotins such as tributyltin in mammals, discussing their effects on mitochondrial ATP synthase, steroid biosynthesis, and their function as dual agonists of RXR and PPARγ. It also explores their neurotoxic effects and the need for understanding molecular events induced by endogenous levels of these compounds (Kotake, 2012).
Propriétés
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53?,54?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVORGVRHMQFKTN-ACVYKXDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45FN4O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

